molecular formula C17H19NO B2861366 N,N-dibenzyl-1-(oxiran-2-yl)methanamine CAS No. 88285-82-9

N,N-dibenzyl-1-(oxiran-2-yl)methanamine

Cat. No. B2861366
Key on ui cas rn: 88285-82-9
M. Wt: 253.345
InChI Key: NJVDPMFWASDKDP-UHFFFAOYSA-N
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Patent
US04659721

Procedure details

50.7 g (0.175 mol) of 1-chloro-3-dibenzylamino-2-propanol and 9.5 g (0.24 mol) of sodium hydroxide in 5 ml of water are stirred together for one hour at 95° c. After the addition of 50 ml of chloroform and 20 ml of water, the phases are separated and the organic phase is washed with 20 ml of water, dehydrated with sodium sulphate and concentrated by evaporation. Distillation of the resulting yellow oil under vacuum yields 33.7 g (76%) of the oxirane as a colourless oil.
Name
1-chloro-3-dibenzylamino-2-propanol
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:20])[CH2:4][N:5]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+].C(Cl)(Cl)Cl>O>[CH2:6]([N:5]([CH2:4][CH:3]1[CH2:2][O:20]1)[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
1-chloro-3-dibenzylamino-2-propanol
Quantity
50.7 g
Type
reactant
Smiles
ClCC(CN(CC1=CC=CC=C1)CC1=CC=CC=C1)O
Name
Quantity
9.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
the organic phase is washed with 20 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
Distillation of the resulting yellow oil under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 33.7 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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